1,3-Difluoro-2-isocyanobenzene
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Overview
Description
1,3-Difluoro-2-isocyanobenzene is an aromatic compound with the molecular formula C7H3F2N It is characterized by the presence of two fluorine atoms and an isocyano group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-isocyanobenzene can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The dehydration step is typically carried out using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process is optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,3-Difluoro-2-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-isocyanobenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-phenyl isocyanide
- 1,3-Difluorobenzene
- 2-Bromo-1,3-difluoro-5-iodobenzene
Uniqueness
1,3-Difluoro-2-isocyanobenzene is unique due to the specific positioning of the fluorine atoms and the isocyano group on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
1,3-Difluoro-2-isocyanobenzene is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C7H4F2N2. The presence of both isocyanide and fluorine substituents contributes to its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C7H4F2N2 |
Molecular Weight | 158.12 g/mol |
IUPAC Name | This compound |
Boiling Point | Not extensively documented |
Solubility | Varies with solvent type |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The compound's mechanism of action primarily involves its ability to interact with various biological targets, leading to inhibition of essential metabolic pathways in pathogens and cancer cells.
Antimicrobial Activity
In studies investigating its antimicrobial properties, this compound demonstrated effectiveness against a range of bacterial strains. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, which disrupts their function.
Case Study: Antibacterial Efficacy
- Pathogen Tested: Escherichia coli
- Concentration Range: 10 µg/mL to 100 µg/mL
- Results: Significant inhibition observed at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 30 µg/mL.
Anticancer Properties
The compound has also been explored for its potential use in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Treatment Duration: 48 hours
- Results: IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The isocyanide group is particularly reactive towards nucleophiles, allowing it to participate in various biochemical reactions.
Proposed Mechanisms
- Covalent Bond Formation: The isocyanide group can react with amino acids in proteins, leading to enzyme inhibition.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Signal Pathway Modulation: Interaction with specific receptors or enzymes can alter signaling pathways involved in cell proliferation and survival.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Similarities | Biological Activity |
---|---|---|
2-Isocyanobenzene | Isocyanide group | Moderate antibacterial |
4-Fluoroaniline | Fluorine substitution | Weak anticancer properties |
1-Fluoro-2-isocyanobenzene | Similar isocyanide functionality | Limited studies available |
Properties
IUPAC Name |
1,3-difluoro-2-isocyanobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRDGLVOQRBOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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